Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17650791
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
| Standard InChI Key | VZHHTXZFXGAUDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(N(C1)C(=O)OC(C)(C)C)CN |
Introduction
Chemical Structure and Properties
Table 1: Key Physicochemical Properties
The Standard InChI key (InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13)14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3) confirms stereochemical details and connectivity.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Boc (tert-butyloxycarbonyl) protection of 2-(aminomethyl)-5-methylpiperidine. A typical procedure involves reacting the parent amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine (Et₃N).
Reaction Scheme:
This exothermic reaction proceeds at room temperature, achieving yields >90% under optimized conditions. Green chemistry adaptations, such as aqueous-phase synthesis using TPGS-750-M (a surfactant), have been reported for analogous piperidine derivatives, reducing organic solvent use .
Process Optimization
Key parameters affecting yield include:
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Base Selection: Triethylamine outperforms weaker bases like NaHCO₃ in scavenging HCl byproducts.
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Solvent Systems: Tetrahydrofuran (THF)-water mixtures enhance solubility for large-scale reactions .
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Temperature Control: Reactions conducted at 0–25°C minimize side reactions like carbamate decomposition.
Table 2: Comparative Synthesis Conditions
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane | Water/TPGS-750-M |
| Temperature | 25°C | 25°C |
| Yield | 90–95% | 85–90% |
| Environmental Impact | High (organic waste) | Low (aqueous system) |
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
Piperidine derivatives are pivotal in constructing drugs targeting neurological and cardiovascular systems. Tert-butyl 2-(aminomethyl)-5-methylpiperidine-1-carboxylate serves as a precursor for:
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5-HT₄ Receptor Agonists: Used in gastrointestinal motility disorders .
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Kinase Inhibitors: Potentially modulates cancer pathways (analogous to TAK-954) .
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Antiviral Agents: Piperidine scaffolds inhibit viral protease enzymes.
Structure-Activity Relationship (SAR) Insights
The aminomethyl group’s position (C-2 vs. C-4) significantly impacts biological activity. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate exhibits higher affinity for 5-HT₄ receptors than the C-2 isomer . Steric effects from the tert-butyl group enhance metabolic stability by shielding the carbamate from enzymatic hydrolysis.
Comparative Analysis with Related Compounds
tert-Butyl 3-(Aminomethyl)-5-Methylpiperidine-1-Carboxylate
This positional isomer differs in the aminomethyl group’s location (C-3 vs. C-2). The C-3 derivative shows reduced solubility in polar solvents due to altered dipole moments.
tert-Butyl (2R,5S)-5-Hydroxy-2-Methylpiperidine-1-Carboxylate
The hydroxyl group at C-5 (CAS: 1616373-52-4) introduces hydrogen-bonding capacity, making it suitable for prodrug formulations . Its molecular weight (215.29 g/mol) is lower due to the absence of the aminomethyl group .
Table 3: Structural and Functional Comparisons
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: N-H stretch (~3350 cm⁻¹), carbonyl (C=O) at ~1700 cm⁻¹.
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NMR (¹H): δ 1.4 (s, 9H, tert-butyl), δ 3.2–3.5 (m, 2H, -CH₂NH₂), δ 1.2 (d, 3H, -CH₃).
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Mass Spectrometry: m/z 228.33 [M+H]⁺, fragments at m/z 172 (loss of tert-butyl).
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity. Retention time: 12.3 min under isocratic conditions .
Future Directions
Expanding Synthetic Methodologies
Exploring continuous-flow systems could enhance scalability and safety for Boc-protected piperidines. Catalytic asymmetric synthesis may yield enantiopure variants for chiral drug development.
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